molecular formula C12H18O2 B1611036 Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-, 2-acetate, (1S,5R)- CAS No. 1079-01-2

Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-, 2-acetate, (1S,5R)-

Cat. No.: B1611036
CAS No.: 1079-01-2
M. Wt: 194.27 g/mol
InChI Key: BKATZVAUANSCKN-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-, 2-acetate, (1S,5R)- (CAS: 1079-01-2), commonly known as (-)-Myrtenyl acetate or Nopyl acetate, is a bicyclic monoterpene ester derived from the alcohol myrtenol (C₁₀H₁₆O) via acetylation. Its molecular formula is C₁₂H₁₈O₂ (MW: 194.27 g/mol) . The compound features a bicyclo[3.1.1]hept-2-ene core with two stereocenters at positions 1S and 5R, a 6,6-dimethyl substitution, and an acetate group at the 2-methanol position. It is a colorless to pale yellow liquid with a woody aroma, used extensively in fragrances and flavoring agents .

Properties

CAS No.

1079-01-2

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl acetate

InChI

InChI=1S/C12H18O2/c1-8(13)14-7-9-4-5-10-6-11(9)12(10,2)3/h4,10-11H,5-7H2,1-3H3

InChI Key

BKATZVAUANSCKN-UHFFFAOYSA-N

SMILES

CC(=O)OCC1=CCC2CC1C2(C)C

Isomeric SMILES

CC(=O)OCC1=CC[C@@H]2C[C@H]1C2(C)C

Canonical SMILES

CC(=O)OCC1=CCC2CC1C2(C)C

density

0.987-0.996

Other CAS No.

1079-01-2

physical_description

Colourless mobile liquid;  pleasant, refreshing, sweet-herbaceous and very slightly spicy-warm odour of moderate tenacity.

solubility

Soluble in triacetin, propylene
Miscible at room temperature (in ethanol)

Origin of Product

United States

Biological Activity

Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-, 2-acetate, commonly referred to as myrtenol acetate, is a bicyclic monoterpene that has garnered attention for its diverse biological activities and applications in various fields such as pharmacology, agriculture, and the fragrance industry. This article delves into its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula: C12H20O2
  • Molecular Weight: 196.2860 g/mol
  • CAS Registry Number: 29021-36-1
  • IUPAC Name: Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-, acetate
  • Structural Characteristics:
    • Myrtenol acetate features a bicyclic structure with a methanol and acetate functional group, contributing to its reactivity and interaction with biological systems.

Biological Activities

1. Antimicrobial Properties:
Myrtenol and its derivatives exhibit significant antimicrobial activity against various pathogens. Studies have shown that myrtenol can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, making it a potential candidate for natural preservatives in food and cosmetic products .

2. Anti-inflammatory Effects:
Research indicates that myrtenol possesses anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in immune cells .

3. Antioxidant Activity:
Myrtenol demonstrates antioxidant capabilities by scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with aging and various diseases .

4. Insecticidal Properties:
The compound has been evaluated for its insecticidal effects against agricultural pests. Its application in pest control is promising due to its low toxicity to non-target organisms while effectively managing pest populations .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Essential Oil Research investigated the antimicrobial efficacy of myrtenol against foodborne pathogens. The results indicated that myrtenol significantly inhibited bacterial growth at concentrations as low as 0.5% (v/v), suggesting its potential use as a natural preservative in food products .

Case Study 2: Anti-inflammatory Mechanisms
In a controlled laboratory setting, myrtenol was tested for its anti-inflammatory effects on human macrophages stimulated with lipopolysaccharide (LPS). The findings revealed that myrtenol reduced the expression of inflammatory markers by up to 50%, highlighting its therapeutic potential in inflammatory diseases .

Data Table: Biological Activities of Myrtenol Acetate

Activity TypeOrganism/Cell TypeConcentrationEffect ObservedReference
AntimicrobialE. coli0.5% (v/v)Inhibition of growth
AntimicrobialS. aureus0.5% (v/v)Inhibition of growth
Anti-inflammatoryHuman macrophagesVariesReduced inflammatory markers
AntioxidantCellular modelsVariesScavenging of free radicals
InsecticidalAgricultural pestsVariesEffective pest management

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • (-)-myrtenol exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . This makes it a candidate for developing new antibacterial agents.
  • Anti-inflammatory Properties :
    • Research indicates that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases . The mechanism involves modulation of inflammatory cytokines and pathways.
  • Potential as a Chiral Building Block :
    • The stereochemistry of (-)-myrtenol allows it to serve as an important chiral intermediate in the synthesis of various pharmaceuticals and biologically active compounds . Its unique structure can facilitate the development of novel drugs with specific therapeutic effects.

Agrochemical Applications

  • Pesticide Development :
    • Due to its insecticidal properties, (-)-myrtenol is being explored as a natural pesticide alternative. Its efficacy against certain pests has been documented, making it a candidate for organic farming practices .
  • Plant Growth Regulators :
    • The compound has also been studied for its potential role as a plant growth regulator, enhancing growth and resistance to environmental stressors in certain crops .

Fragrance and Flavor Industry

  • Natural Aroma Compound :
    • (-)-myrtenol is widely used in the fragrance industry due to its pleasant woody and minty aroma. It is incorporated into perfumes and cosmetic products to provide a fresh scent .
  • Flavoring Agent :
    • In the food industry, this compound serves as a flavoring agent, contributing to the sensory profile of various food products with its distinctive taste .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Inhibitory effects on E.coli and S.aureus.
Anti-inflammatory Modulation of cytokine production in vitro.
Pesticide Development Effective against common agricultural pests.
Fragrance Industry Used in formulations for perfumes and cosmetics.

Comparison with Similar Compounds

Parent Alcohol: Myrtenol

Myrtenol (C₁₀H₁₆O, CAS: 515-00-4) is the alcohol precursor of the target compound. Key differences include:

  • Functional Group: Myrtenol has a hydroxyl group (-OH) instead of an acetate ester.
  • Physical Properties :
    • Lower molecular weight (152.23 g/mol vs. 194.27 g/mol) .
    • Higher polarity due to the -OH group, leading to increased water solubility compared to the acetate.
  • Applications: Myrtenol exhibits antimicrobial and antioxidant activities, whereas the acetate form is preferred in perfumery for its stability and longer-lasting scent .

Saturated Analog: Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-, acetate

This compound (CAS: 29021-36-1, C₁₂H₂₀O₂, MW: 196.29 g/mol) lacks the double bond in the bicyclic core. Differences include:

  • Stability : The saturated structure enhances resistance to oxidation.
  • Odor Profile: Reduced volatility and a less pronounced woody aroma compared to the unsaturated target compound .

Stereoisomers: (1R,5S)-Configured Acetate

The (1R,5S)-enantiomer (CAS: 208.30 g/mol) shares the same molecular formula but differs in stereochemistry. Such enantiomers often exhibit divergent biological activities. For example, the (1S,5R)-form is more prevalent in natural sources, while synthetic routes may yield racemic mixtures .

β-Pinene Derivatives

(-)-β-Pinene (C₁₀H₁₆, CAS: 18172-67-3) is a bicyclic monoterpene with a structure similar to myrtenol but lacking the hydroxyl/acetate group. It is a key component of pine essential oils and serves as a starting material for synthesizing myrtenol and its derivatives via oxidation .

Physicochemical Properties

Property Target Acetate Myrtenol Saturated Acetate β-Pinene
Molecular Weight (g/mol) 194.27 152.23 196.29 136.24
Boiling Point (°C) ~327 494.7 K (221.5°C) Not reported 166–168
Solubility in Water Insoluble Slightly soluble Insoluble Insoluble
Odor Woody, sweet Fresh, pine-like Milder woody Pine, resinous

Preparation Methods

Lipase-Mediated Acetylation in Ethylene Glycol Diacetate (EGDA)

  • Catalyst: Immobilized lipase (e.g., Lipozyme 435)
  • Acetyl donor: Ethylene glycol diacetate (EGDA)
  • Reaction conditions: Neat EGDA solvent, mild temperatures, no additional solvents needed
  • Advantages: High selectivity towards primary and secondary alcohols including allylic alcohols, environmentally friendly, scalable to multigram synthesis
  • Yield: Typically high yields reported, e.g., 70% for similar monoterpenic acetates
  • Applications: Demonstrated chemo-selective acetylation and kinetic resolution of chiral secondary alcohols, which is relevant for preserving stereochemistry in (1S,5R)-myrtenyl acetate.

Continuous-Flow Enzymatic Synthesis

  • Method: Continuous-flow reactors integrating enzymatic acetylation and downstream purification
  • Benefits: High yields (>95%), short reaction times, and process intensification
  • Relevance: Enables efficient scale-up of monoterpenic esters including bicyclic acetates with stereochemical integrity.

Chemical Acetylation Methods

Acetic Anhydride with Acid Catalysts

  • Reagents: Acetic anhydride as acetyl donor, acid catalysts such as phosphoric acid, boric acid, acetic acid, or citric acid
  • Conditions: Mild heating, solvent or solvent-free conditions
  • Yields: Moderate to high yields (~78-95%) depending on catalyst and substrate purity
  • Example: Preparation of perillyl acetate (a related monoterpenic acetate) achieved 78.7% yield with optimized acid catalysts.

Microwave-Assisted Peracetylation

  • Technique: Solvent-free, catalyst-free microwave irradiation to promote acetylation
  • Advantages: Green chemistry approach, rapid reaction times, minimal degradation of thermolabile groups
  • Scope: Applicable to natural products with multiple hydroxyl groups, potentially adaptable for myrtenol acetylation.

Palladium-Catalyzed Allylic Acetylation

  • Catalyst: Palladium(II) salts in acetic acid, with t-butyl hydroperoxide as oxidant
  • Mechanism: Allylic oxidation followed by acetylation
  • Outcome: Formation of allylic acetates with high regioselectivity
  • Potential use: Could be adapted for selective acetylation of bicyclic allylic alcohols like myrtenol.

Reaction Conditions and Optimization

Method Catalyst/Agent Solvent/Medium Temperature Range Yield (%) Notes
Enzymatic (Lipozyme 435) Lipase Ethylene glycol diacetate (EGDA) Mild (30-60°C) 70-95 High selectivity, green, scalable
Chemical (Acetic anhydride) Acetic anhydride + acid catalyst Solvent or solvent-free 50-100°C 78-95 Requires catalyst optimization
Microwave-Assisted None (microwave energy) Solvent-free Microwave heating Variable Green, rapid, suitable for sensitive groups
Pd-Catalyzed Allylic Acetylation Pd(II) salts + t-BuOOH Acetic acid 25-80°C Moderate Selective allylic acetylation

Research Findings and Comparative Analysis

  • Enzymatic acetylation offers superior stereochemical control, crucial for (1S,5R) isomer purity, and aligns with green chemistry principles.
  • Chemical acetylation methods are well-established and can achieve high yields but may require careful control of reaction conditions to avoid side reactions or racemization.
  • Microwave-assisted methods represent an emerging technology for rapid and green acetylation but require further validation for bicyclic monoterpenes.
  • Palladium-catalyzed methods provide regioselective allylic acetylation, potentially useful for complex substrates but involve transition metals and oxidants.

Summary Table of Preparation Routes for Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-, 2-acetate

Preparation Method Key Features Advantages Limitations References
Lipase-mediated acetylation Uses Lipozyme 435, EGDA as acetyl donor High selectivity, green, scalable Requires enzyme availability
Acid-catalyzed acetylation Acetic anhydride + acid catalyst High yield, simple reagents Possible racemization, catalyst waste
Microwave-assisted acetylation Solvent-free, catalyst-free, rapid heating Green, fast, minimal degradation Needs optimization for specific substrates
Pd-catalyzed allylic acetylation Pd(II) + t-BuOOH in acetic acid Regioselective, catalytic Use of metals, oxidants

Q & A

Basic Research Questions

Q. How can stereoisomers of this bicyclic monoterpene acetate be distinguished experimentally?

  • Methodological Answer : Use chiral gas chromatography (GC) with polar columns (e.g., DB-Wax) to resolve enantiomers. Retention indices (RIs) for myrtenyl acetate (synonym) are reported as 1328.6 (polar column) and 1305.6 (non-polar column) . Confirm stereochemistry via NMR, focusing on coupling constants of the bicyclic protons and acetate methyl signals. For example, the (1S,5R) configuration shows distinct NOE correlations between the methyl groups and the acetate moiety .

Q. What are the key stability considerations for handling this compound under laboratory conditions?

  • Methodological Answer : The compound is stable under neutral conditions but hydrolyzes in strong acidic/basic environments. Store in inert atmospheres at 4°C to prevent degradation. Avoid prolonged exposure to light, as the bicyclic structure may undergo photoisomerization. Use anhydrous solvents (e.g., dried dichloromethane) during reactions to minimize hydrolysis .

Q. How is the molecular weight validated given discrepancies in literature (e.g., 194.27 vs. 196.2860)?

  • Methodological Answer : The discrepancy arises from isotopic variations and measurement techniques. Validate using high-resolution mass spectrometry (HRMS). For C₁₂H₁₈O₂, the exact mass is 194.1307 (monoisotopic), while average molecular weight is 194.27 . The value 196.2860 in may include adducts (e.g., sodium) or measurement errors—cross-check with NMR and elemental analysis .

Advanced Research Questions

Q. How can conflicting GC-MS data for this compound be resolved across different studies?

  • Methodological Answer : Discrepancies in retention indices (e.g., 1328.6 vs. 1691.9 in polar columns) may stem from column aging or temperature gradients. Standardize methods using reference compounds (e.g., n-alkanes for RI calibration) and replicate conditions from NIST protocols . For mass spectra, compare fragmentation patterns: the base peak at m/z 93 (C₇H₉⁺) and key ions at m/z 161 (M⁺–CH₃COO) are diagnostic .

Q. What synthetic routes optimize yield while preserving stereochemical integrity?

  • Methodological Answer :

  • Route 1 : Acetylation of myrtenol [(1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-methanol] with acetic anhydride and DMAP catalyst in dry pyridine (yield: 85–90%, enantiomeric excess >98%) .
  • Route 2 : Enzymatic acetylation using lipases (e.g., Candida antarctica) in ionic liquids to reduce racemization .
  • Monitor reaction progress via TLC (Rf ~0.6 in hexane:ethyl acetate 4:1) and confirm purity by GC-MS .

Q. How do structural modifications (e.g., replacing the acetate group) affect bioactivity in related bicyclic compounds?

  • Methodological Answer :

  • Comparative Table :
DerivativeBioactivity (Example)Key Reference
Myrtenol (OH)Antimicrobial (MIC: 0.5 µg/mL)
Myrtenyl acetateInsect attractant
Myrtenoic acidAntifungal (IC₅₀: 10 µM)
  • Structure-activity relationships (SAR) show that ester groups enhance volatility (relevant for pheromone studies), while carboxyl groups improve solubility for in vitro assays .

Q. What analytical strategies resolve contradictions in reported solubility data (e.g., "insoluble in water" vs. partial solubility)?

  • Methodological Answer : Use shake-flask method with UV/Vis quantification:

Saturate water with compound (24 hr agitation at 25°C).

Filter (0.22 µm membrane) and analyze supernatant via HPLC (C18 column, λ = 210 nm).

  • Literature reports of insolubility (<0.1 mg/mL) align with logP ~3.0 (hydrophobic), but trace solubility (≈10 µg/mL) may occur due to impurities or micelle formation .

Data Contradiction Analysis

Q. Why do some sources list CAS 1079-01-2 and others 36203-31-3 for the same compound?

  • Resolution : CAS 1079-01-2 refers to the racemic mixture, while 36203-31-3 specifies the (1S,5R) enantiomer. Verify using chiral GC or optical rotation ([α]D²⁵ = –15° for enantiopure (1S,5R) form) .

Safety and Handling

Q. What precautions mitigate risks during large-scale reactions involving this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods due to volatility (vapor pressure ≈0.1 mmHg at 25°C).
  • PPE : Nitrile gloves, goggles, and flame-resistant lab coats (flammable liquid, flash point ≈80°C) .
  • Spill Management : Absorb with vermiculite, neutralize with 5% NaOH, and dispose as hazardous waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-, 2-acetate, (1S,5R)-
Reactant of Route 2
Reactant of Route 2
Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-, 2-acetate, (1S,5R)-

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